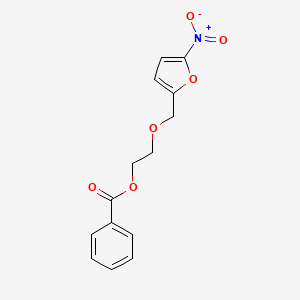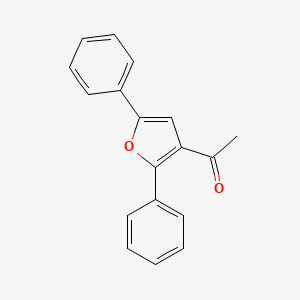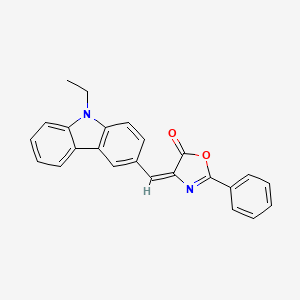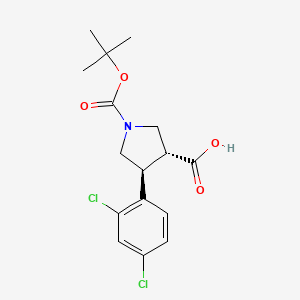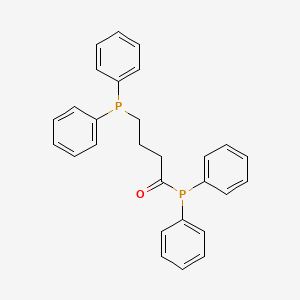![molecular formula C24H36O4Si B12892485 (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a cyclopentafuran ring and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the cyclopentafuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl group: This step usually involves silylation reactions using reagents like tert-butyldimethylsilyl chloride.
Addition of the hydroxy-phenylpent-en-yl group: This can be done through various coupling reactions, such as Heck or Suzuki coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
化学反应分析
Types of Reactions
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC or DMP.
Reduction: The double bond in the phenylpent-en-yl group can be reduced using hydrogenation reactions.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like Grignard reagents or organolithium compounds
Major Products
Oxidation: Ketones or aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural complexity. This makes it a valuable compound for various applications and a subject of interest in scientific research.
属性
分子式 |
C24H36O4Si |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C24H36O4Si/c1-24(2,3)29(4,5)28-22-16-21-20(15-23(26)27-21)19(22)14-13-18(25)12-11-17-9-7-6-8-10-17/h6-10,13-14,18-22,25H,11-12,15-16H2,1-5H3/b14-13+/t18-,19+,20+,21-,22+/m0/s1 |
InChI 键 |
PFZMXHICCUHDKI-AJYSLXCYSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1/C=C/[C@H](CCC3=CC=CC=C3)O)CC(=O)O2 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1C=CC(CCC3=CC=CC=C3)O)CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
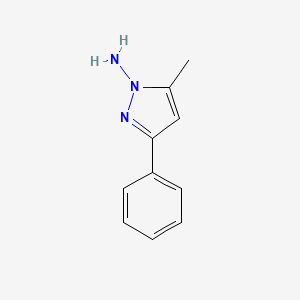
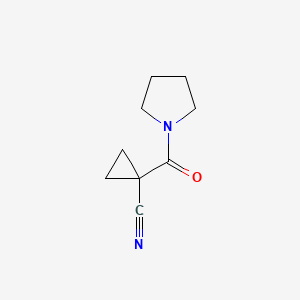
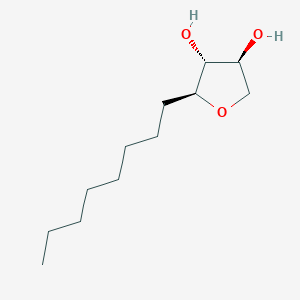
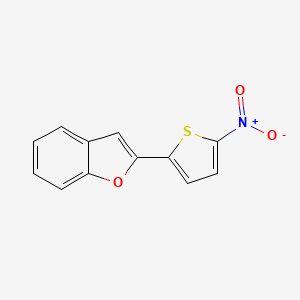


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
